1-Hydrazino-2-propanol

Description

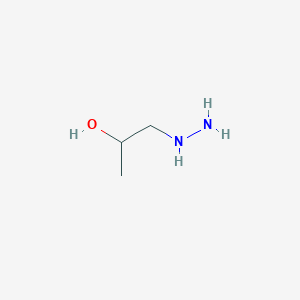

Structure

3D Structure

Properties

IUPAC Name |

1-hydrazinylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O/c1-3(6)2-5-4/h3,5-6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXTVVMIMIRMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284677 | |

| Record name | 1-Hydrazino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18501-20-7 | |

| Record name | 18501-20-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydrazino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydrazinylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-Hydrazino-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Hydrazino-2-propanol (CAS No. 18501-20-7), a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This guide details its chemical and physical properties, safety information, and its role in organic synthesis.

Chemical Identification and Properties

This compound is an organic compound that features both a hydrazine and a hydroxyl functional group.[1] This unique structure imparts it with properties of both a reducing agent and an alcohol.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 18501-20-7 | [2] |

| Molecular Formula | C₃H₁₀N₂O | [2] |

| Molecular Weight | 90.12 g/mol | [2] |

| IUPAC Name | 1-hydrazinylpropan-2-ol | [2] |

| Synonyms | 1-Hydrazinopropan-2-ol, 2-Propanol, 1-hydrazinyl- | [2][3] |

| Appearance | Solid | |

| Boiling Point | 171.84 °C (Predicted) | [4] |

| Melting Point | Not available | |

| Density | 1.03 g/cm³ (Predicted) | [4] |

| Flash Point | 90.05 °C (Predicted) | [4] |

| SMILES | CC(O)CNN | |

| InChI Key | OWXTVVMIMIRMLL-UHFFFAOYSA-N | [2] |

Experimental Protocols

General Synthesis of Hydrazides

Hydrazides are commonly synthesized from esters, anhydrides, or acyl chlorides through a reaction with hydrazine.[5] The following diagram illustrates a general workflow for this synthesis.

Thermal Decomposition of this compound

The thermal decomposition of this compound has been shown to yield methylhydrazine.[6] A study reported that heating the compound can lead to the formation of methylhydrazine in a 20-30% yield.[6] The process can sometimes be violent, and the use of a moderating agent like polyethylene glycol-400 has been explored.[6]

Experimental Details from Literature : In one documented experiment, the distillate from the thermal decomposition was dried and then distilled to yield methylhydrazine.[6] The identity of the product was confirmed by preparing the oxalate derivative and comparing its melting point to an authentic sample.[6]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its bifunctional nature allows it to be a versatile building block.

-

Pharmaceutical Industry : It is used as a synthetic intermediate for developing various medications.[1] Its reducing properties and reactivity are valuable in synthesizing pharmaceutical compounds.[1] Hydrazide and its derivatives, hydrazide-hydrazones, are known to exhibit a wide range of biological activities, including antimicrobial, antitubercular, antifungal, and anticancer properties.[7]

-

Agrochemical Production : This compound is a key precursor in manufacturing various agrochemicals, contributing to the development of products for crop protection and yield enhancement.[1]

-

Organic Synthesis : It is utilized as a precursor for producing other organic compounds due to its unique chemical structure that allows for participation in various chemical reactions.[1]

Safety and Handling

This compound is classified as a hazardous substance. Proper safety precautions must be taken during its handling and use.

Table 2: GHS Hazard Information

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 3 (Toxic if swallowed)[2] |

| Eye Irritation | Category 2 (Causes serious eye irritation)[2] |

| Skin Irritation | Category 2 (Causes skin irritation)[2] |

| Specific target organ toxicity, single exposure | Category 3 (May cause respiratory irritation)[2] |

GHS Pictograms:

-

GHS06 (Skull and crossbones)

Hazard Statements:

-

H301: Toxic if swallowed[2]

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

Precautionary Statements:

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[8]

References

- 1. Cas 18501-20-7,this compound(SALTDATA: FREE) | lookchem [lookchem.com]

- 2. 1-Hydrazinylpropan-2-ol | C3H10N2O | CID 236167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:18501-20-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound (18501-20-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

(RS)-1-hydrazino-2-propanol chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-1-hydrazino-2-propanol, also known as 2-hydroxypropylhydrazine, is a chiral organic compound featuring both a hydrazine and a secondary alcohol functional group. This unique combination of functionalities makes it a potentially valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its hydrazinyl moiety can act as a nucleophile or a reducing agent, while the hydroxyl group offers a site for further functionalization. This guide provides a comprehensive overview of the known chemical properties of (RS)-1-hydrazino-2-propanol, based on currently available data.

Chemical and Physical Properties

The physical and chemical properties of (RS)-1-hydrazino-2-propanol are summarized in the tables below. It is important to note that while some physical properties have been computationally predicted, experimentally determined values for properties such as melting point are not consistently reported in publicly available literature.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₁₀N₂O | --INVALID-LINK-- |

| Molecular Weight | 90.12 g/mol | --INVALID-LINK-- |

| CAS Number | 18501-20-7 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Boiling Point | 171.84 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.03 g/cm³ (Predicted) | --INVALID-LINK-- |

| Flash Point | 90.05 °C (Predicted) | --INVALID-LINK-- |

| Melting Point | Not Available | - |

Table 2: Computed Properties

| Property | Value | Source |

| XLogP3 | -1.2 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 3 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Rotatable Bond Count | 2 | --INVALID-LINK-- |

| Exact Mass | 90.079312947 | --INVALID-LINK-- |

| Topological Polar Surface Area | 58.3 Ų | --INVALID-LINK-- |

Spectral Data

Mass Spectrometry

A definitive mass spectrum for (RS)-1-hydrazino-2-propanol is not publicly available. However, based on the fragmentation of alcohols and hydrazines, the following fragmentation patterns could be anticipated under electron ionization (EI):

-

Molecular Ion (M+): A peak at m/z = 90 corresponding to the intact molecule.

-

Loss of a methyl group (-CH₃): A fragment at m/z = 75.

-

Loss of a hydroxyl group (-OH): A fragment at m/z = 73.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen could lead to various fragments. For example, cleavage between the carbon bearing the hydroxyl group and the adjacent CH₂ group could yield a fragment at m/z = 45 ([CH(OH)CH₃]⁺).

-

Loss of water (-H₂O): A peak at m/z = 72.

NMR Spectroscopy

Detailed ¹H and ¹³C NMR spectra with definitive peak assignments for (RS)-1-hydrazino-2-propanol are not available in the searched databases. For a molecule with this structure, one would expect the following signals in the ¹H NMR spectrum:

-

A doublet for the methyl protons (-CH₃).

-

A multiplet for the methine proton (-CH).

-

A multiplet for the methylene protons (-CH₂-).

-

Broad signals for the protons of the hydroxyl (-OH) and hydrazine (-NHNH₂) groups, which may be exchangeable with D₂O.

In the ¹³C NMR spectrum, three distinct signals corresponding to the three carbon atoms in different chemical environments would be expected.

Chemical Reactivity and Potential Applications

(RS)-1-hydrazino-2-propanol possesses two reactive functional groups, making it a versatile intermediate in organic synthesis.

Reactivity of the Hydrazine Moiety

The hydrazine group is a potent nucleophile and can participate in a variety of reactions, most notably the formation of hydrazones with aldehydes and ketones. This reaction is a cornerstone of combinatorial chemistry and is widely used in the synthesis of heterocycles and other complex organic molecules. The general mechanism for hydrazone formation is depicted below.

Caption: General reaction scheme for hydrazone formation from an aldehyde or ketone and a hydrazine.

The hydrazine group can also be oxidized or reduced and can participate in various cyclization reactions to form nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

Reactivity of the Hydroxyl Group

The secondary alcohol group can undergo typical alcohol reactions, such as oxidation to a ketone, esterification, and etherification. This allows for the introduction of a wide range of other functional groups, further enhancing the synthetic utility of (RS)-1-hydrazino-2-propanol.

Potential Applications in Drug Development

The presence of both a hydrazine and a hydroxyl group makes (RS)-1-hydrazino-2-propanol an attractive starting material for the synthesis of novel drug candidates. The hydrazine moiety can be used to link the molecule to other pharmacophores or to form heterocyclic structures with known biological activity. The hydroxyl group provides a handle for modifying the molecule's polarity and pharmacokinetic properties.

Experimental Protocols

General Synthesis Approach

A plausible synthetic route to (RS)-1-hydrazino-2-propanol would involve the reaction of propylene oxide with hydrazine hydrate. This reaction would likely proceed via a nucleophilic ring-opening of the epoxide by hydrazine.

Caption: A general workflow for the synthesis and purification of (RS)-1-hydrazino-2-propanol.

Disclaimer: This is a hypothetical protocol and would require optimization and validation in a laboratory setting.

Safety Information

(RS)-1-hydrazino-2-propanol is classified as a hazardous substance. The GHS hazard statements indicate that it is toxic if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

|

| Danger | H301: Toxic if swallowed |

|

| Warning | H319: Causes serious eye irritation |

Source: --INVALID-LINK--[1]

Conclusion

(RS)-1-hydrazino-2-propanol is a chiral bifunctional molecule with significant potential as a building block in organic synthesis, particularly for the development of new pharmaceuticals. While basic chemical and physical data are available, there is a notable lack of detailed experimental protocols and comprehensive spectral analysis in the public literature. Further research to elucidate these experimental details would be highly valuable to the scientific community and would undoubtedly facilitate the broader application of this versatile compound. Researchers interested in utilizing (RS)-1-hydrazino-2-propanol are encouraged to perform thorough characterization and to develop and validate their own experimental procedures.

References

A Technical Guide to 1-Hydrazinylpropan-2-ol: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of 1-hydrazinylpropan-2-ol, a chemical compound of interest in various research and development applications. The information is presented to be accessible and useful for professionals in the fields of chemistry and drug development.

Core Molecular Data

The essential molecular identifiers and properties of 1-hydrazinylpropan-2-ol are summarized in the table below for quick reference and comparison.

| Property | Value |

| Molecular Formula | C3H10N2O[1] |

| Molecular Weight | 90.12 g/mol [1] |

| IUPAC Name | 1-hydrazinylpropan-2-ol[1] |

| CAS Number | 18501-20-7[1] |

Synthesis Pathway

A common method for the synthesis of 1-hydrazinylpropan-2-ol involves the nucleophilic ring-opening of propylene oxide with hydrazine. This reaction proceeds via an SN2 mechanism, where the hydrazine molecule acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. The less sterically hindered carbon is the primary site of attack, leading to the formation of the desired product.

Below is a diagram illustrating the general workflow for the synthesis of 1-hydrazinylpropan-2-ol.

References

Physical properties of 1-Hydrazino-2-propanol

An In-depth Technical Guide on the Physical Properties of 1-Hydrazino-2-propanol

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document collates available data into a structured format, details relevant experimental methodologies, and presents a logical workflow for a key physical property determination.

Core Physical Properties

This compound is a chemical compound with the molecular formula C₃H₁₀N₂O. The physical characteristics of this compound are essential for its handling, application, and development in various scientific fields. A summary of its key physical properties is presented in Table 1.

Table 1: Summary of Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 90.12 g/mol | [1][2][3][4] |

| Boiling Point | 171.84 °C (at 760 mmHg) | Chemchart |

| 244.9 °C (at 760 mmHg) | Chemsrc | |

| Melting Point | 9.41 °C | Chemchart |

| Density | 1.019 g/cm³ | Chemsrc |

| 1.03 g/cm³ | Chemchart | |

| Flash Point | 90.05 °C | Chemchart |

| 101.9 °C | Chemsrc | |

| Water Solubility | 198040 mg/L | Chemchart |

| Physical Form | Solid | [2][3][5] |

Experimental Protocols for Physical Property Determination

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound. The capillary method is a common and accurate technique for this determination.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the solid this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The tube is tapped gently to ensure the sample is compact.[6]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus (e.g., a DigiMelt or a Thiele tube setup).

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[1]

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[6]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For liquids, this is a fundamental physical constant.

Protocol: Thiele Tube Method for Boiling Point

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Assembly: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the sample.

-

Observation and Recording: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream is observed, and then the heat source is removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Determination of Density

The density of a substance is its mass per unit volume. For liquids, this is often determined using a densitometer.

Protocol: Density Measurement using a Vibrating Tube Densitometer

-

Calibration: The densitometer (e.g., an Anton Paar DMA HPM) is calibrated using substances of known density, such as dry air and deionized water.

-

Sample Injection: A small, bubble-free sample of liquid this compound is injected into the oscillating U-tube of the densitometer.

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube when filled with the sample. This frequency change is directly related to the density of the sample.

-

Data Acquisition: The density value is typically displayed digitally by the instrument. The measurement is often repeated to ensure accuracy and precision.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Protocol: General Solubility Testing

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A known volume of the solvent (e.g., 1 mL of water) is added to the test tube.

-

Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved.

-

Quantification (if necessary): If the substance dissolves, more solute can be added until saturation is reached. If it does not dissolve, the amount of solvent can be incrementally increased. This allows for a quantitative or semi-quantitative determination of solubility.

Logical Workflow Visualization

As no specific signaling pathways involving this compound were identified, a logical workflow for a common experimental procedure is provided below. The following diagram illustrates the decision-making process for determining the melting point of a solid organic compound.

Caption: Workflow for determining the melting point of a solid.

References

- 1. westlab.com [westlab.com]

- 2. (R)-1-hydrazino-2-propanol | C3H10N2O | CID 28082612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. 1-Hydrazinylpropan-2-ol | C3H10N2O | CID 236167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 1-Hydrazino-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-Hydrazino-2-propanol, a valuable intermediate in the development of various pharmaceutical compounds. The information presented herein is intended for a technical audience and details the core synthetic strategies, including experimental protocols and data analysis.

Introduction

This compound, also known as 2-hydroxypropylhydrazine, is a bifunctional molecule containing both a hydroxyl and a hydrazine group. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds and other complex molecular architectures of medicinal interest. Accurate and efficient synthesis of this compound is therefore of significant importance. This guide will focus on the most prevalent and practical synthetic routes to this compound, providing detailed methodologies and comparative data to aid researchers in their synthetic endeavors.

Core Synthesis Pathways

Two primary synthetic routes have been established for the preparation of this compound:

-

Ring-Opening of Propylene Oxide with Hydrazine: This is the most direct and commonly employed method. It involves the nucleophilic attack of hydrazine on the epoxide ring of propylene oxide.

-

Nucleophilic Substitution of 1-Chloro-2-propanol with Hydrazine: This pathway offers an alternative approach, utilizing a haloalcohol as the electrophile in a substitution reaction with hydrazine.

Pathway 1: Ring-Opening of Propylene Oxide with Hydrazine

This method is predicated on the high reactivity of epoxides towards nucleophiles. Hydrazine, being a potent nucleophile, readily attacks one of the carbon atoms of the propylene oxide ring, leading to the opening of the three-membered ring and the formation of the desired product.

Reaction Scheme:

An In-depth Technical Guide to 1-Hydrazino-2-propanol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydrazino-2-propanol is a bifunctional organic molecule that serves as a valuable intermediate in the synthesis of a diverse range of biologically active compounds. Its unique structure, incorporating both a hydrazine and a secondary alcohol moiety, allows for versatile chemical modifications, making it a key building block in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of bioactive hydrazones.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate documentation and communication in a research and development setting.

IUPAC Name: 1-hydrazinylpropan-2-ol[1]

Synonyms:

-

This compound

-

2-Propanol, 1-hydrazino-

-

(RS)-1-hydrazino-2-propanol[2]

-

1-HYDRAZINOPROPAN-2-OL[2]

-

NSC 38242[2]

CAS Number: 18501-20-7[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₃H₁₀N₂O | PubChem[1] |

| Molecular Weight | 90.12 g/mol | PubChem[1] |

| Boiling Point | 171.84 °C (Predicted) | Chemchart[3] |

| Density | 1.03 g/cm³ (Predicted) | Chemchart[3] |

| Flash Point | 90.05 °C (Predicted) | Chemchart[3] |

| XLogP3-AA | -1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 90.079312947 Da | PubChem[1] |

| Topological Polar Surface Area | 58.3 Ų | PubChem[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic ring-opening of propylene oxide with hydrazine hydrate. This reaction is analogous to the synthesis of β-hydroxyethyl hydrazine from ethylene oxide and hydrazine hydrate. The following is a representative experimental protocol.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

Propylene oxide

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydrazine hydrate (e.g., 1.0 mole).

-

Cool the flask in an ice bath and slowly add propylene oxide (e.g., 1.2 moles) dropwise with continuous stirring. The molar ratio of hydrazine hydrate to propylene oxide is crucial to minimize the formation of di-substituted byproducts.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently heat the mixture to reflux (approximately 60-70 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess hydrazine hydrate and water under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as ethanol.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Safety Precautions: Propylene oxide is a flammable and carcinogenic compound. Hydrazine hydrate is corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Bioactive Hydrazones

This compound serves as a key precursor for the synthesis of hydrazones, a class of compounds with a wide range of biological activities including antimicrobial, anticonvulsant, and anti-inflammatory properties. The general synthesis involves the condensation of this compound with an aldehyde or ketone.

Figure 2: Role in Bioactive Hydrazone Synthesis.

General Procedure:

-

Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add the desired aldehyde or ketone (1.0-1.1 equivalents) to the solution.

-

A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from a few hours to overnight.

-

The formation of the hydrazone product can be monitored by TLC.

-

Upon completion, the product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Role in Drug Discovery and Development

This compound is a versatile building block in drug discovery due to the reactivity of its two functional groups. The hydrazine moiety can be readily converted into various heterocyclic systems or used to form hydrazones, while the hydroxyl group can be functionalized to modify the molecule's solubility and pharmacokinetic properties.

The synthesis of hydrazone libraries from this compound and a diverse set of aldehydes and ketones is a common strategy in lead generation. These libraries can then be screened against various biological targets to identify novel hit compounds. The structural simplicity of this compound allows for systematic structure-activity relationship (SAR) studies, where modifications to the aldehyde/ketone component can be correlated with changes in biological activity.

References

Spectral Data Interpretation for 1-Hydrazino-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 1-Hydrazino-2-propanol. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and data from analogous structures to provide a robust interpretation of its expected spectral characteristics. This document is intended to serve as a valuable resource for researchers in compound identification, structural elucidation, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR spectroscopy, and the expected absorption frequencies for IR spectroscopy of this compound. These predictions are based on the analysis of its functional groups—a primary hydrazine and a secondary alcohol—and comparison with spectral data of similar molecules such as propan-2-ol.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.0 - 1.2 | Doublet | 3H | -CH₃ |

| ~2.5 - 2.8 | Multiplet | 2H | -CH₂- |

| ~3.6 - 3.9 | Multiplet | 1H | -CH- |

| ~4.0 - 4.5 | Broad Singlet | 3H | -NH₂, -OH |

Note: The chemical shifts for the exchangeable protons of the amine (-NH₂) and hydroxyl (-OH) groups are highly dependent on solvent, concentration, and temperature, and are expected to appear as a broad singlet. The use of a solvent like DMSO-d₆ helps in observing these exchangeable protons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~20 - 25 | CH₃ | -CH₃ |

| ~55 - 60 | CH₂ | -CH₂- |

| ~65 - 70 | CH | -CH- |

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (hydrazine) |

| 2970 - 2850 | Medium to Strong | C-H stretch (aliphatic) |

| 1650 - 1580 | Weak to Medium | N-H bend (scissoring) |

| 1470 - 1430 | Medium | C-H bend (asymmetric) |

| 1380 - 1360 | Medium | C-H bend (symmetric) |

| 1150 - 1050 | Strong | C-O stretch (secondary alcohol) |

| ~950 | Medium | O-H bend (out-of-plane) |

Structural Elucidation and Interpretation

The predicted spectral data provides a clear structural fingerprint of this compound.

¹H NMR: The spectrum is expected to show four distinct signals. The upfield doublet corresponds to the methyl group, which is split by the adjacent methine proton. The methine proton, being attached to the carbon bearing the hydroxyl group, will appear as a multiplet further downfield. The methylene group adjacent to the hydrazine will also appear as a multiplet. The protons on the nitrogen and oxygen atoms are exchangeable and are likely to appear as a single broad signal.

¹³C NMR: Three signals are predicted, corresponding to the three unique carbon environments in the molecule. The methyl carbon will be the most upfield, followed by the methylene carbon, and the carbon attached to the electronegative oxygen atom will be the most downfield.

IR Spectroscopy: The IR spectrum will be dominated by a broad absorption band in the high-frequency region (3400-3200 cm⁻¹) characteristic of O-H and N-H stretching vibrations, indicating the presence of both the alcohol and hydrazine functional groups. The presence of strong C-H stretching and bending vibrations confirms the aliphatic nature of the molecule. A strong C-O stretching band for the secondary alcohol is also a key diagnostic feature.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of small organic molecules like this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O). The choice of solvent is critical, especially for observing exchangeable protons.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, proton-decoupled spectra are typically acquired using a 45-degree pulse width and a relaxation delay of 2-5 seconds.

-

Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

-

FT-IR Spectroscopy

-

Sample Preparation (Liquid Sample):

-

Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

-

Alternatively, for attenuated total reflectance (ATR) FT-IR, place a drop of the sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum using an FT-IR spectrometer.

-

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or the clean ATR crystal) before running the sample spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Visualizations

The following diagrams illustrate the structure of this compound and a generalized workflow for its spectral analysis.

Caption: Chemical structure of this compound.

Caption: Workflow for spectral data acquisition and interpretation.

An In-depth Technical Guide to the Safety, Handling, and Hazards of 1-Hydrazino-2-propanol

This guide provides comprehensive safety, handling, and hazard information for 1-Hydrazino-2-propanol (CAS No: 18501-20-7), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the risks associated with this compound and the necessary precautions for its safe use.

Chemical and Physical Properties

This compound is an organic compound containing both a hydrazine and a hydroxyl functional group.[1] These properties make it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₃H₁₀N₂O | [2][3][4] |

| Molecular Weight | 90.12 g/mol | [2][3][5] |

| CAS Number | 18501-20-7 | [3][5] |

| Appearance | Solid | [5] |

| Boiling Point | 171.84 °C to 244.9 °C | [4][6] |

| Melting Point | 9.41 °C | [6] |

| Flash Point | 90.05 °C to 101.9 °C | [4][6] |

| Density | 1.019 to 1.03 g/cm³ | [4][6] |

| Water Solubility | 198040 to 1,000,000 mg/L (Highly Soluble) | [6] |

| Vapor Pressure | 0.00495 mmHg at 25°C | [4] |

Hazards and GHS Classification

This compound is classified as a hazardous substance. It is acutely toxic if swallowed and causes serious eye irritation.[3][7] The GHS classification provides a standardized summary of its primary hazards.

Table 2: GHS Hazard Classification for this compound | Classification | Code | Description | Source(s) | | :--- | :--- | :--- | :--- | | Pictogram | GHS06 (Skull and Crossbones) | |[5][7] | | Signal Word | Danger | |[3][5][7] | | Hazard Class | Acute Toxicity, Oral (Category 3) | H301 | Toxic if swallowed |[3][5][7] | | | Serious Eye Irritation (Category 2) | H319 | Causes serious eye irritation |[3][5][7] | | | Skin Irritation (Category 2) | H315 | Causes skin irritation |[3] | | | STOT SE (Category 3) | H335 | May cause respiratory irritation |[3] |

Toxicological Information

The primary toxicological concern is acute toxicity upon ingestion.[3][7] Exposure can also lead to significant irritation of the eyes, skin, and respiratory tract.[3][8]

-

Skin Irritation: Causes skin irritation.[3] May be harmful in contact with skin.[8]

-

Inhalation: May cause respiratory irritation.[3][8] Inhalation of high vapor concentrations may lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.[8]

-

Carcinogenicity: While not specifically classified for this compound, the parent compound, hydrazine, is considered a potential carcinogen.[9][10] Therefore, it is prudent to handle this compound with appropriate precautions to minimize long-term exposure.

Experimental and Safety Protocols

Due to the lack of specific experimental protocols in the available literature, this section details essential safety procedures for handling, emergency response, and spill management, derived from safety data sheets.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following diagram outlines the recommended procedures.

Caption: First Aid Emergency Workflow.

Detailed First Aid Protocols:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][11][12]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[9][11]

-

Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[8][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[8][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[8][9]

-

Specific Hazards: The compound is combustible.[5] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8] Containers may explode when heated.[8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][9]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection. Ensure adequate ventilation and remove all sources of ignition.[9][12]

-

Environmental Precautions: Prevent the substance from entering drains, as it can be very toxic to aquatic life.[9][13]

-

Containment and Cleanup: Use non-sparking tools.[8][12] Absorb the spill with an inert material such as dry sand or earth and place it in a chemical waste container.[12][13] Do not use combustible materials like sawdust.[12]

Handling and Storage

Proper handling and storage procedures are essential to minimize risk. This involves using the substance in controlled environments and ensuring it is stored away from incompatible materials.

References

- 1. lookchem.com [lookchem.com]

- 2. (R)-1-hydrazino-2-propanol | C3H10N2O | CID 28082612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Hydrazinylpropan-2-ol | C3H10N2O | CID 236167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Propanol,1-hydrazinyl- | CAS#:18501-20-7 | Chemsrc [chemsrc.com]

- 5. This compound AldrichCPR 18501-20-7 [sigmaaldrich.com]

- 6. This compound (18501-20-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. This compound AldrichCPR 18501-20-7 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. westliberty.edu [westliberty.edu]

- 10. ehs.ucsb.edu [ehs.ucsb.edu]

- 11. aksci.com [aksci.com]

- 12. lamp.umd.edu [lamp.umd.edu]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of 1-Hydrazino-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and physicochemical properties of 1-Hydrazino-2-propanol. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

This compound, with the IUPAC name 1-hydrazinylpropan-2-ol , is a bifunctional organic molecule containing both a hydrazine and a hydroxyl group.[1] Its fundamental chemical information is summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | 1-hydrazinylpropan-2-ol | [1] |

| Molecular Formula | C₃H₁₀N₂O | |

| Molecular Weight | 90.12 g/mol | |

| CAS Number | 18501-20-7 | |

| Canonical SMILES | CC(O)CNN | |

| InChI Key | OWXTVVMIMIRMLL-UHFFFAOYSA-N |

The structural formula of this compound is characterized by a three-carbon propane backbone. A hydrazine group (-NHNH₂) is attached to the first carbon atom, and a hydroxyl group (-OH) is attached to the second carbon atom.

Stereoisomerism

The presence of a chiral center at the second carbon atom (C2), which is bonded to four different substituents (a methyl group, a hydroxyl group, a hydrogen atom, and a hydrazinomethyl group), confers chirality to the this compound molecule. This results in the existence of two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-1-Hydrazino-2-propanol and (S)-1-Hydrazino-2-propanol.

A 50:50 mixture of the (R) and (S) enantiomers is known as a racemic mixture or (RS)-1-hydrazino-2-propanol.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound and its stereoisomers are limited, with much of the available information being computationally predicted.

Table of Physicochemical Properties:

| Property | Racemic (RS)-1-Hydrazino-2-propanol | (R)-1-Hydrazino-2-propanol | (S)-1-Hydrazino-2-propanol |

| Molecular Formula | C₃H₁₀N₂O | C₃H₁₀N₂O | C₃H₁₀N₂O |

| Molecular Weight | 90.12 g/mol | 90.12 g/mol [2] | Not available |

| CAS Number | 18501-20-7[1] | Not available | Not available |

| Boiling Point | 244.9 °C at 760 mmHg (Predicted)[3] | Not available | Not available |

| Melting Point | Not available | Not available | Not available |

| Density | 1.019 g/cm³ (Predicted)[3] | Not available | Not available |

| Flash Point | 101.9 °C (Predicted)[3] | Not available | Not available |

| Optical Rotation | 0° (by definition) | Not available (experimental) | Not available (experimental) |

Note: The majority of the data presented is based on computational predictions and requires experimental verification.

Experimental Protocols

Detailed experimental protocols for the synthesis and resolution of this compound enantiomers are not widely published. However, a general approach for the resolution of a racemic amino alcohol via diastereomeric salt formation can be adapted. This would typically involve the following steps, which would require optimization for this specific compound.

Representative Protocol for the Resolution of a Racemic Amino Alcohol

This protocol is a generalized procedure and serves as a starting point for the development of a specific method for this compound.

1. Diastereomeric Salt Formation:

-

Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture).

-

Add a stoichiometric amount of a chiral resolving agent, such as a chiral carboxylic acid (e.g., (+)-tartaric acid or (-)-mandelic acid).

-

Stir the solution to allow for the formation of diastereomeric salts. One diastereomer is typically less soluble than the other.

2. Fractional Crystallization:

-

Induce crystallization of the less soluble diastereomeric salt by cooling the solution or by slow evaporation of the solvent.

-

Collect the crystals by filtration.

-

The purity of the diastereomer can be enhanced by recrystallization from a suitable solvent.

3. Liberation of the Enantiomer:

-

Dissolve the purified diastereomeric salt in water.

-

Add a base (e.g., sodium hydroxide or potassium carbonate) to neutralize the chiral acid and liberate the free base of the desired enantiomer of this compound.

-

Extract the enantiomerically enriched this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the purified enantiomer.

4. Recovery of the Other Enantiomer:

-

The mother liquor from the fractional crystallization, which is enriched in the more soluble diastereomer, can be treated in a similar manner to recover the other enantiomer.

Workflow for Chiral Resolution:

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the methyl protons (doublet), the methine proton on the chiral center (multiplet), the methylene protons adjacent to the hydrazine group (multiplet), and exchangeable protons from the hydroxyl and hydrazine groups.

-

¹³C NMR: Three distinct signals for the three carbon atoms of the propanol backbone.

-

IR Spectroscopy: Characteristic absorption bands for O-H stretching (broad), N-H stretching (one or two bands), C-H stretching, and C-O stretching.

Conclusion

This compound is a chiral molecule with significant potential as a building block in synthetic chemistry and drug development. While its basic chemical structure is well-defined, there is a notable lack of publicly available experimental data, particularly concerning the physicochemical properties and spectroscopic characterization of its individual enantiomers. The development of efficient synthesis and resolution protocols is crucial for exploring the stereospecific applications of this compound. This guide summarizes the current knowledge and highlights the areas where further experimental investigation is required.

References

Solubility Profile of 1-Hydrazino-2-propanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Hydrazino-2-propanol, a molecule of interest in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the molecule's structural features and the fundamental principles of solubility. Furthermore, it outlines detailed experimental protocols for determining solubility, providing a practical framework for researchers.

Molecular Structure and Predicted Solubility

This compound (C₃H₁₀N₂O) is a bifunctional organic molecule containing both a primary alcohol (-OH) and a hydrazine (-NHNH₂) group. These functional groups are polar and capable of acting as both hydrogen bond donors and acceptors. This molecular structure is the primary determinant of its solubility characteristics. The well-established principle of "like dissolves like" dictates that polar compounds tend to dissolve in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.[1][2]

Data Presentation: Predicted Solubility in Organic Solvents

The following table summarizes the predicted solubility of this compound in various classes of organic solvents. This prediction is based on the polarity, hydrogen bonding capability, and dielectric constant of the solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | The hydroxyl and hydrazine groups of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents, leading to favorable solute-solvent interactions. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents are polar and can accept hydrogen bonds from the -OH and -NHNH₂ groups of this compound. The lack of a donor hydrogen bond site on the solvent might slightly reduce solubility compared to protic solvents. |

| Moderately Polar | Acetone, Ethyl Acetate | Low to Moderate | These solvents have a moderate dipole moment but are weaker hydrogen bond acceptors compared to polar aprotic solvents. The solubility will depend on the balance between the polar interactions and the nonpolar alkyl backbone of the solute. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The nonpolar nature of these solvents prevents them from effectively solvating the highly polar functional groups of this compound. Intermolecular forces between solvent molecules would be stronger than potential solute-solvent interactions. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound in specific organic solvents, a systematic experimental approach is required. The following is a general protocol for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specific temperature and pressure to reach equilibrium.

Materials:

-

This compound

-

Selected organic solvents of high purity

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

-

The concentration of this compound in the original saturated solution can be calculated by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L) or molarity (mol/L).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the mean solubility with the standard deviation.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Caption: Key factors influencing the solubility of this compound.

Conclusion

References

- 1. Khan Academy [khanacademy.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. tutorchase.com [tutorchase.com]

- 4. Student Question : How do functional groups like hydroxyl and amino groups affect water solubility? | Chemistry | QuickTakes [quicktakes.io]

- 5. This compound (18501-20-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

(R)-1-Hydrazino-2-propanol: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (R)-1-hydrazino-2-propanol, a chiral molecule of interest in pharmaceutical development and chemical synthesis. This document details the primary synthetic route, purification methods, and a full spectroscopic and physical characterization of the compound.

Synthesis of (R)-1-hydrazino-2-propanol

The principal and most direct method for the enantioselective synthesis of (R)-1-hydrazino-2-propanol is the nucleophilic ring-opening of (R)-propylene oxide with hydrazine. This reaction proceeds via an SN2 mechanism, where the hydrazine molecule, acting as the nucleophile, preferentially attacks the sterically less hindered carbon of the epoxide ring.

A typical experimental protocol is as follows:

Experimental Protocol: Synthesis of (R)-1-hydrazino-2-propanol

-

Materials:

-

(R)-Propylene oxide

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (or other suitable solvent)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Drying tube (e.g., with calcium chloride)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube, add hydrazine hydrate (a molar excess, typically 1.5 to 2 equivalents).

-

Cool the flask in an ice bath and slowly add (R)-propylene oxide (1 equivalent) dropwise with vigorous stirring. The reaction is exothermic, and maintaining a low temperature during the addition is crucial to control the reaction rate and minimize side reactions.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for a period of 2 to 4 hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess hydrazine hydrate and solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield (R)-1-hydrazino-2-propanol as a colorless liquid.

-

Dry the purified product over an anhydrous drying agent (e.g., magnesium sulfate), filter, and store under an inert atmosphere.

-

Characterization of (R)-1-hydrazino-2-propanol

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (R)-1-hydrazino-2-propanol. The following tables summarize the key physical and spectroscopic data.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₃H₁₀N₂O |

| Molecular Weight | 90.12 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | Approximately 185-190 °C (estimated) |

| Density | Approximately 1.0 g/mL (estimated) |

| Specific Optical Rotation | Value not experimentally determined in the searched literature. The sign of rotation for the (R)-enantiomer is not predictable from the stereochemical descriptor. |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z | Assignment |

| ¹H NMR | ~1.1 (d, 3H) | -CH₃ |

| ~2.5-2.8 (m, 2H) | -CH₂-NHNH₂ | |

| ~3.7 (m, 1H) | -CH(OH)- | |

| ~3.0-4.0 (br s, 3H) | -NHNH₂ and -OH | |

| ¹³C NMR | ~21 | -CH₃ |

| ~60 | -CH₂-NHNH₂ | |

| ~67 | -CH(OH)- | |

| IR (cm⁻¹) | 3350-3250 (broad) | O-H and N-H stretching |

| 2970-2850 | C-H stretching | |

| 1600-1580 | N-H bending | |

| 1120-1050 | C-O stretching | |

| Mass Spec (m/z) | 90 (M⁺) | Molecular ion |

| 73 | [M - NH₃]⁺ | |

| 59 | [M - NH₂NH]⁺ | |

| 45 | [CH₃CH(OH)]⁺ | |

| 43 | [CH₂NHNH₂]⁺ |

Note: The predicted spectroscopic data is based on the analysis of similar compounds and general principles of spectroscopy. Experimental verification is required for precise values.

Visualization of the Synthetic Workflow

The synthesis and characterization of (R)-1-hydrazino-2-propanol can be visualized as a streamlined workflow, from starting materials to the final, characterized product.

Caption: Workflow for the synthesis and characterization of (R)-1-hydrazino-2-propanol.

Conclusion

This technical guide outlines a reliable and straightforward method for the synthesis of (R)-1-hydrazino-2-propanol. The provided characterization data, while partially based on predictions, offers a solid framework for the identification and quality control of the synthesized compound. Researchers and drug development professionals can utilize this information as a foundational resource for their work with this important chiral building block. It is recommended that experimental spectroscopic and polarimetric data be acquired to confirm the predicted values for any newly synthesized batch of this compound.

References

Methodological & Application

Application Notes and Protocols: Reaction of 1-Hydrazino-2-propanol with Ketones and Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazones are a class of organic compounds characterized by the R¹R²C=NNH₂ structure, formed by the condensation reaction of a hydrazine derivative with a ketone or an aldehyde.[1] This reaction is a fundamental transformation in organic chemistry, widely employed in the synthesis of a diverse array of compounds with significant biological activities. Hydrazone derivatives have garnered considerable attention in medicinal chemistry and drug development due to their broad pharmacological spectrum, which includes antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumor properties.[2][3]

1-Hydrazino-2-propanol is a versatile bifunctional molecule containing both a hydrazine moiety and a hydroxyl group. This unique structure allows for the synthesis of hydrazones with a pendant hydroxyl group, which can be a key feature for modulating solubility, providing a site for further functionalization, or influencing biological activity through hydrogen bonding interactions. These derivatives are valuable intermediates in the synthesis of more complex heterocyclic compounds and have potential applications in the development of novel therapeutic agents and as ligands in coordination chemistry.[4][5]

These application notes provide a generalized protocol for the synthesis of hydrazones from this compound and various ketones and aldehydes, based on established methods for hydrazone formation.[6]

General Reaction Scheme

The reaction of this compound with a ketone or an aldehyde proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the corresponding hydrazone.

Caption: General reaction of this compound with a carbonyl compound.

Applications

Hydrazones derived from this compound are of interest in several areas of research and development:

-

Pharmaceutical Intermediates: The resulting hydrazones can serve as precursors for the synthesis of various heterocyclic compounds with potential therapeutic applications.[7] The hydroxyl group can influence the pharmacokinetic properties of the final molecule.

-

Coordination Chemistry: The presence of the imine nitrogen and the hydroxyl oxygen offers potential coordination sites for metal ions, making these compounds interesting ligands for the synthesis of metal complexes with catalytic or biological properties.[5]

-

Analytical Reagents: Hydrazones are known to form colored complexes with metal ions and can be used for their spectrophotometric determination.[5] The derivatives of this compound could be explored for similar applications.

Experimental Protocols

The following are generalized protocols for the synthesis of hydrazones from this compound. Optimization of reaction conditions (solvent, temperature, catalyst, and reaction time) may be necessary for specific substrates.

Protocol 1: Solution-Phase Synthesis at Room Temperature

This protocol is suitable for reactive aldehydes and ketones.

Materials:

-

This compound (C₃H₁₀N₂O, MW: 90.12 g/mol )[8]

-

Aldehyde or Ketone

-

Ethanol or Methanol

-

Glacial Acetic Acid (optional, as catalyst)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).

-

Add the corresponding aldehyde or ketone (1.0 - 1.1 eq) to the solution at room temperature with stirring.

-

If the reaction is slow, add a few drops of glacial acetic acid as a catalyst.[6]

-

Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure hydrazone.

-

Dry the purified product under vacuum.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis under Reflux Conditions

This protocol is generally used for less reactive ketones or to increase the reaction rate.

Materials:

-

This compound

-

Aldehyde or Ketone

-

Ethanol or Methanol

-

Reflux condenser

-

Heating mantle or oil bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and the aldehyde or ketone (1.0 - 1.1 eq).

-

Add a suitable solvent, such as ethanol or methanol, to dissolve the reactants.[2]

-

Heat the reaction mixture to reflux and maintain this temperature for 3-8 hours.[6] Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.

-

If no precipitate forms, concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent.

-

Dry the purified product in a vacuum oven.

-

Confirm the structure and purity of the synthesized hydrazone by spectroscopic methods.

Data Presentation

Due to the lack of specific experimental data for the reaction of this compound with a wide range of ketones and aldehydes in the searched literature, the following table is presented as a template. Researchers can populate this table with their own experimental results.

| Carbonyl Compound | Structure | Reaction Conditions | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |

| Aldehydes | |||||

| Benzaldehyde | C₆H₅CHO | e.g., EtOH, reflux, 4h | - | - | - |

| 4-Chlorobenzaldehyde | 4-ClC₆H₄CHO | - | - | - | - |

| 4-Methoxybenzaldehyde | 4-CH₃OC₆H₄CHO | - | - | - | - |

| Ketones | |||||

| Acetone | CH₃COCH₃ | e.g., MeOH, RT, 12h | - | - | - |

| Cyclohexanone | C₆H₁₀O | - | - | - | - |

| Acetophenone | C₆H₅COCH₃ | - | - | - | - |

Note: The reaction conditions provided are examples and may require optimization.

General Spectroscopic Features of Hydrazones

The formation of the hydrazone can be confirmed by various spectroscopic techniques:

-

Infrared (IR) Spectroscopy: Look for the appearance of a C=N stretching vibration band, typically in the range of 1620-1690 cm⁻¹, and the disappearance of the C=O stretching band of the starting carbonyl compound. The N-H stretching vibration is also observed.

-

¹H NMR Spectroscopy: The formation of the hydrazone is confirmed by the appearance of a characteristic signal for the azomethine proton (-CH=N-) in the case of aldehyde-derived hydrazones, typically in the range of δ 7.5-8.5 ppm. The signals for the propanol backbone will also be present.

-

¹³C NMR Spectroscopy: A characteristic signal for the iminic carbon (C=N) will appear in the spectrum, typically in the range of δ 140-160 ppm.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the expected hydrazone product should be observed.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of hydrazones derived from this compound.

References

- 1. Hydrazone - Wikipedia [en.wikipedia.org]

- 2. alcrut.com [alcrut.com]

- 3. omicsonline.org [omicsonline.org]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. pgsds.ictp.it [pgsds.ictp.it]

- 7. The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Hydrazinylpropan-2-ol | C3H10N2O | CID 236167 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Hydrazino-2-propanol as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydrazino-2-propanol is a versatile bifunctional building block in organic synthesis, particularly in the construction of various heterocyclic scaffolds. Its structure, featuring both a reactive hydrazine moiety and a hydroxyl group, allows for the synthesis of substituted heterocycles with a hydroxypropyl side chain. This functional group can be crucial for modulating physicochemical properties such as solubility and for providing a handle for further chemical modifications in drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of pyrazole and pyridazine derivatives using this compound as a key precursor.

Application in Pyrazole Synthesis

The reaction of this compound with 1,3-dicarbonyl compounds is a direct and efficient method for the synthesis of N-substituted pyrazoles. The presence of the 2-hydroxypropyl group on the pyrazole nitrogen can influence the biological activity and pharmacokinetic profile of the resulting molecules. The classical Knorr pyrazole synthesis provides a reliable route to these structures.

Protocol: Synthesis of 1-(2-hydroxypropyl)-3,5-dimethyl-1H-pyrazole

This protocol details the synthesis of 1-(2-hydroxypropyl)-3,5-dimethyl-1H-pyrazole from the reaction of this compound with acetylacetone (2,4-pentanedione).

Experimental Workflow:

Figure 1. General workflow for the synthesis of 1-(2-hydroxypropyl)-3,5-dimethyl-1H-pyrazole.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol (absolute)

-

Sodium sulfate (anhydrous)

-

Dichloromethane (or other suitable extraction solvent)

-

Silica gel for column chromatography (if required)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol.

-

To this solution, add acetylacetone (1 equivalent) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure 1-(2-hydroxypropyl)-3,5-dimethyl-1H-pyrazole.

Quantitative Data Summary:

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| This compound | Acetylacetone | Ethanol | 4-6 h | Reflux | >90 | General Method |

Characterization Data (Expected):

-

¹H NMR: Signals corresponding to the methyl groups on the pyrazole ring, the methyl group on the hydroxypropyl chain, the methylene and methine protons of the hydroxypropyl chain, the hydroxyl proton, and the pyrazole ring proton.

-

¹³C NMR: Resonances for the carbons of the pyrazole ring and the hydroxypropyl substituent.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.

-

IR Spectroscopy: A broad absorption band for the O-H stretch of the alcohol group.

Application in Pyridazine Synthesis

Analogous to pyrazole synthesis, this compound can be reacted with 1,4-dicarbonyl compounds to afford N-substituted pyridazines or dihydropyridazines. The reaction typically proceeds via a cyclocondensation mechanism.

Protocol: Synthesis of 1-(2-hydroxypropyl)-3,6-dimethyl-1,4,5,6-tetrahydropyridazine

This protocol outlines the synthesis of a dihydropyridazine derivative from this compound and acetonylacetone (2,5-hexanedione).

Reaction Scheme:

Figure 2. Synthesis of a tetrahydropyridazine derivative.

Materials:

-

This compound

-

Acetonylacetone (2,5-hexanedione)

-

Glacial acetic acid (as catalyst and solvent)

Procedure:

-

In a round-bottom flask, combine this compound (1 equivalent) and acetonylacetone (1 equivalent) in glacial acetic acid.

-

Stir the mixture at room temperature for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain the desired dihydropyridazine.

Quantitative Data Summary:

| Reactant 1 | Reactant 2 | Solvent/Catalyst | Reaction Time | Temperature | Yield (%) | Reference |

| This compound | Acetonylacetone | Glacial Acetic Acid | 24 h | Room Temp. | Moderate to Good | General Method |

Logical Relationship of Synthesis

The synthesis of both pyrazoles and pyridazines from this compound follows a similar logical pathway, differing primarily in the dicarbonyl precursor used.

Synthesis of Hydrazones from 1-Hydrazino-2-propanol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract